molecular formula C14H22O2 B152509 1,4-Dibutoxybenzene CAS No. 104-36-9

1,4-Dibutoxybenzene

Cat. No. B152509
CAS RN: 104-36-9
M. Wt: 222.32 g/mol
InChI Key: ZROGCHDPRZRKTI-UHFFFAOYSA-N
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Description

1,4-Dibutoxybenzene is a chemical compound that is part of the family of dialkoxybenzenes, which are characterized by having two alkoxy groups attached to a benzene ring. The specific structure of 1,4-dibutoxybenzene includes two butoxy groups (-O(CH2)3CH3) attached to the benzene ring at the 1 and 4 positions. This compound is related to other dialkoxybenzenes that have been studied for various applications, including the synthesis of polymers and as intermediates in organic synthesis.

Synthesis Analysis

The synthesis of related compounds often involves nucleophilic substitution reactions or oxidative coupling polymerization. For instance, 1,4-bis(dimesitylphosphino)-2,3,5,6-tetrafluorobenzene was synthesized by aromatic nucleophilic substitution of lithium dimesitylphosphide with hexafluorobenzene . Similarly, poly(1,4-diethynyl-2,5-dibutoxybenzene) was synthesized by oxidative coupling polymerization, indicating that similar methods could potentially be applied to synthesize 1,4-dibutoxybenzene .

Molecular Structure Analysis

The molecular structure of 1,4-dibutoxybenzene would be expected to show the influence of the butoxy groups on the benzene ring. For example, the introduction of bulky side groups in related compounds has been shown to affect the intermolecular forces and packing ability of the resulting polymers . The molecular structures of related compounds have been confirmed by spectroscopic methods and, in some cases, X-ray crystallography .

Chemical Reactions Analysis

1,4-Dibutoxybenzene and its analogs can undergo various chemical reactions, including electrophilic aromatic substitution and oxidation. For example, 1,4-dialkoxybenzenes can be oxidized into stable radical cations in certain media, and the oxidation of these compounds can lead to the formation of polyphenylenes . The electrochemical oxidation of o-dihydroxybenzenes in the presence of nucleophiles has also been studied, which could be relevant to the reactivity of 1,4-dibutoxybenzene .

Physical and Chemical Properties Analysis

The physical and chemical properties of 1,4-dibutoxybenzene would be influenced by the alkoxy substituents. For instance, the introduction of tert-butyl side groups in related compounds has been shown to result in low dielectric constants, low moisture absorption, and high glass transition temperatures . The electrochemical properties of related compounds have been investigated, revealing insights into redox potentials and the effects of substituents on these properties . The dynamics of molecules in different phases, such as isotropic and crystalline phases, have also been studied using dielectric relaxation spectroscopy .

Scientific Research Applications

Electrochemical Applications

  • Electrochemical Oxidation : 1,4-Dibutoxybenzene undergoes reversible oxidation into stable radical cations, which can be used in organic media. This process has implications for developing advanced electrochemical systems (Fabre et al., 1997).
  • Use in Non-aqueous Redox Flow Batteries : It's effective as a catholyte material in non-aqueous redox flow batteries, offering high open-circuit potentials and improved chemical stability (Jingjing Zhang et al., 2017).

Polymer Synthesis and Properties

  • Conjugated Polymers Synthesis : Used in the synthesis of chiral conjugated polymers through polymerization reactions, leading to materials that emit green-blue fluorescence and have potential applications in polarized light-emitting sensors (Cheng et al., 2005).
  • Polymer Electrical Properties : Essential in synthesizing polymers with unique electrical properties, such as high photoconductivity, which are useful in various electronic applications (Okawa & Uryu, 1990).

Environmental and Chemical Treatment

  • Water Treatment : Studied for its degradation in water treatment processes, such as UV/Fenton oxidation, which is crucial for environmental remediation (Ji Chun-hua, 2012).

Sensor Development

  • Fluorescence Sensors : Its derivatives are used in the development of fluorescence sensors, particularly for the detection of metal ions like Hg2+, indicating its potential in environmental monitoring and safety applications (Huang et al., 2010).

Energy Storage and Conversion

  • Overcharge Protection in Batteries : A derivative, 4-tertbutyl-1,2-dimethoxybenzene, shows promise in providing overcharge protection in lithium batteries, contributing to safer and more efficient energy storage (Feng et al., 2007).

Chemical Synthesis and Analysis

  • Chemical Synthesis : Involved in the synthesis of electron-rich macrocycles aimed at fullerene complexation, showcasing its versatility in complex chemical syntheses (Holý et al., 2010).

Photodissociation Dynamics

  • Study in Photodissociation : Provides insights into the photodissociation dynamics of derivatives like 1,4-diiodobenzene, crucial for understanding complex photochemical processes (Stankus et al., 2016).

Biotransformation

  • Biotransformation in Hairy Root Cultures : Its derivatives undergo biotransformation in hairy root cultures of certain plants, which can be pivotal in pharmaceutical and biochemical applications (Yan et al., 2007).

Safety And Hazards

1,4-Dibutoxybenzene may cause skin and eye irritation . It is recommended to wear protective gloves, clothing, and eye/face protection when handling this compound .

Relevant Papers Several papers related to 1,4-Dibutoxybenzene were found during the search . These papers could provide more detailed information on the topics discussed above.

properties

IUPAC Name

1,4-dibutoxybenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H22O2/c1-3-5-11-15-13-7-9-14(10-8-13)16-12-6-4-2/h7-10H,3-6,11-12H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZROGCHDPRZRKTI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOC1=CC=C(C=C1)OCCCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H22O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID0059295
Record name Benzene, 1,4-dibutoxy-
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Molecular Weight

222.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,4-Dibutoxybenzene

CAS RN

104-36-9
Record name 1,4-Dibutoxybenzene
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Record name Benzene, 1,4-dibutoxy-
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Record name p-Dibutoxybenzene
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Record name p-Dibutoxybenzene
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Record name Benzene, 1,4-dibutoxy-
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Record name Benzene, 1,4-dibutoxy-
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Record name 1,4-dibutoxybenzene
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
79
Citations
H Okawa, T Uryu - Polymer journal, 1990 - nature.com
Poly (1, 4-diethynyl-2, 5-dibutoxybenzene), a polymer containing diacetylene group in the main chain, was synthesized by oxidative coupling polymerization. This polymer was …
Number of citations: 8 www.nature.com
WB Bai, CM Zhan - Chemistry letters, 2005 - journal.csj.jp
By grinding 1,4-dialkoxybenzene with anhydrous FeCl 3 powder using a glass pestle in a mortar at ambient and solvent-free condition, poly(p-phenylene)s (PPP) was obtained in high …
Number of citations: 22 www.journal.csj.jp
T Yamamoto, N Hayashida… - … Chemistry and Physics, 1997 - Wiley Online Library
Ni‐catalyzed dehalogenation polycondensation of p‐dichlorobenzene, 2,5‐dichloropyridine, and 1,4‐dialkoxy‐2,5‐dichlorobenzene in the presence of NaH affords corresponding π‐…
Number of citations: 14 onlinelibrary.wiley.com
X Huang, J Meng, Y Dong, Y Cheng, C Zhu - Polymer, 2010 - Elsevier
The polymer could be obtained by the polymerization of 1,4-dibutoxy-2,5-diethynylbenzene (M-1) with 1,4-diazidobenzene (M-2)via click reaction. The polymer show blue fluorescence. …
Number of citations: 81 www.sciencedirect.com
S Kammoonah - 2016 - summit.sfu.ca
Cytochrome P450cam (a camphor hydroxylase) isolated from soil bacterium Pseudomonas putida shows potent importance in environmental applications such as the degradation of …
Number of citations: 1 summit.sfu.ca
W Bai, M Guan, X Shang, R Yao, N Lai, Y Xu, J Lin - Dyes and Pigments, 2018 - Elsevier
A series of benzene-co-fluorene copolymers were synthesized via solid-state oxidative coupling polymerization using FeCl 3 as the oxidation catalyst. The structural characterization …
Number of citations: 10 www.sciencedirect.com
J Qiang, Z Yu, H Wu - Advances in Polymer Technology, 2013 - Wiley Online Library
Five kinds of poly(phenylene vinylene) (PPV) derivatives with different alkoxyl substituents were synthesized with optimized synthesis procedures. The optimized PPV derivatives are …
Number of citations: 2 onlinelibrary.wiley.com
Y Chen, HQ Tao, YH Kou, H Meier, JL Fu - Chinese Chemical Letters, 2012 - Elsevier
The first synthesis of pillar[7]arene is reported with two methods. Method A: the FeCl 3 -catalyzed condensation reaction of 1,4-dimethoxybenzene (1) with paraformaldehyde in CHCl 3 …
Number of citations: 45 www.sciencedirect.com
K Wariishi, S Morishima, Y Inagaki - Organic process research & …, 2003 - ACS Publications
A facile synthesis of 1,4-dialkoxy-2,5-diiodobenzenes via diiodination of the corresponding dialkoxybenzenes with iodine monochloride has been developed. Employment of an …
Number of citations: 33 pubs.acs.org
S Sasaki, M Mizuno, K Naemura… - The Journal of Organic …, 2000 - ACS Publications
Cyclic thiourea derivatives having three different types of cyclophane structure, ortho-meta, meta-meta, and meta-para, and a lariat-type thiourea, were synthesized, and their anion-…
Number of citations: 141 pubs.acs.org

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